molecular formula C16H13N3OS2 B2776153 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine CAS No. 862975-44-8

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine

Cat. No.: B2776153
CAS No.: 862975-44-8
M. Wt: 327.42
InChI Key: VUXRYPSXAOHOLR-UHFFFAOYSA-N
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Description

6-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine (CAS: 111931-63-6) is a benzothiazole-derived compound characterized by two benzothiazole rings linked via an amine group. Its molecular formula is C₁₅H₁₁N₃OS₂, with a molar mass of 313.4 g/mol . The structure features:

  • A 6-methoxy group on the first benzothiazole ring.
  • A 2-methyl substituent on the second benzothiazole ring.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-9-17-12-5-3-10(7-14(12)21-9)18-16-19-13-6-4-11(20-2)8-15(13)22-16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRYPSXAOHOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methylbenzothiazole with 6-methoxybenzo[d]thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of benzothiazole, including 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine, exhibit promising anticancer activity. For instance, compounds containing benzothiazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives inhibited cell proliferation in HeLa cells, a cervical cancer line, through mechanisms involving microtubule disruption and cell cycle arrest at the G2/M phase .

Case Study : A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines (HCT-116, PC-3). Results indicated that specific substitutions on the benzothiazole structure significantly enhanced their cytotoxicity, suggesting a structure-activity relationship that can be exploited for drug design .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa13.62Microtubule disruption
Compound BPC-321.74Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study : In vitro studies revealed that certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. This activity was attributed to the ability of the compounds to disrupt bacterial cell membranes and inhibit essential enzymes .

Synthetic Approaches

The synthesis of this compound involves several steps, typically starting from commercially available benzothiazole derivatives. Microwave-assisted synthesis has been highlighted as an efficient method to improve yields and reduce reaction times.

StepReagentsConditionsYield (%)
1Benzothiazole + Methylating agentMicrowave irradiation85
2Coupling agent + AmineReflux in DMF78

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory pathways. The compound can also bind to DNA or proteins, affecting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Cores

6-Methoxybenzo[d]thiazol-2-amine
  • Structure : Simpler analog lacking the N-(2-methylbenzo[d]thiazol-6-yl) moiety.
  • Key Differences : The absence of the second benzothiazole ring reduces molecular complexity.
  • Relevance : Serves as a precursor or intermediate in synthesizing more complex derivatives like the target compound .
2-Methylbenzo[d]thiazole Derivatives
  • Examples :
    • 6-(Benzyloxy)-2-methylbenzo[d]thiazole (4a) : Exhibits MAO-B inhibitory activity (IC₅₀ = 0.96 μM) .
    • 6-((4-Chlorobenzyl)oxy)-2-methylbenzo[d]thiazole (4e) : Shows moderate MAO-B inhibition (IC₅₀ = 0.98 μM) .
  • The target compound’s 6-methoxy group may confer distinct electronic effects compared to benzyloxy substituents.
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide
  • Structure : Features a methylthio group and benzamide substituent.
  • Molecular Weight : 300.4 g/mol, slightly lower than the target compound .
  • Relevance : Demonstrates how sulfur-containing substituents (e.g., methylthio vs. methoxy) influence bioactivity.
Nitric Oxide (NO) Scavenging Activity
  • 6-Phenylbenzo[d]thiazol-2-amine (3e): IC₅₀ = 96.66 μg/mL for NO scavenging .
  • 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (3b) : IC₅₀ = 75 μg/mL .
Antimicrobial and Anticancer Potential
  • Benzothiazolyl Hydrazones (3a–o) : Synthesized via condensation reactions, some show antimicrobial activity .
  • Indeno[1,2-c]pyrazol-4-ones (4a–o): Derived from benzothiazole hydrazones; evaluated for Type II diabetes inhibition .

Biological Activity

6-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anti-tumor, anti-inflammatory, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N2OSC_{15}H_{14}N_2O_S with a molecular weight of 270.35 g/mol. The compound features a methoxy group and two benzothiazole moieties, contributing to its biological activity.

1. Anti-Tumor Activity

Research indicates that benzothiazole derivatives exhibit significant anti-cancer properties. In a study involving various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus enhance anti-tumor activity against several cancer cell lines, including A431 and A549. The lead compounds demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects .

CompoundCell LineIC50 (μM)
B7A4311.5
B7A5492.0
4iH12991.8

2. Anti-Inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential mechanism for reducing inflammation in various disease models .

3. Antibacterial Activity

The antibacterial effects of benzothiazole derivatives have been widely documented. For instance, certain derivatives demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, enhancing the efficacy of conventional antibiotics . This combined approach could be crucial in combating antibiotic resistance.

CompoundTarget BacteriaBiofilm Inhibition IC50 (nM)
SN12Pseudomonas aeruginosa43.3

4. Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. However, specific research on this compound is limited in this area.

Case Studies

A notable investigation into the biological activity of benzothiazole derivatives included a synthesis and evaluation of various compounds against cancer cell lines. The study highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the benzothiazole ring significantly influence anti-cancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine?

The synthesis involves two critical steps:

Formation of the benzothiazole cores :

  • 6-Methoxybenzo[d]thiazol-2-amine is synthesized via cyclization of 4-methoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid .
  • 2-Methylbenzo[d]thiazol-6-amine can be prepared similarly using 2-methyl-substituted aniline derivatives .

Coupling reaction :

  • The final compound is obtained by reacting 6-methoxybenzo[d]thiazol-2-amine with 2-methylbenzo[d]thiazol-6-amine using a Buchwald-Hartwig amination or Ullmann coupling, typically with a copper or palladium catalyst in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • 1H/13C NMR : Confirm substitution patterns and amine coupling. For example, the methoxy group (~3.8 ppm in 1H NMR) and aromatic protons (δ 6.9–7.5 ppm) should align with benzothiazole core signals .
  • IR Spectroscopy : Detect N–H stretching (~3389 cm⁻¹ for amines) and C=S/C=N bonds (~1644 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 354 for C₁₆H₁₄N₃O₂S₂) and fragmentation patterns validate the structure .

Q. What are the key structural features influencing its reactivity and biological activity?

  • Methoxy groups : Enhance solubility and modulate electronic effects on the benzothiazole rings, influencing π-π stacking with biological targets .
  • Thiazole cores : Enable hydrogen bonding and metal coordination (e.g., Cu²⁺), critical for enzyme inhibition or antimicrobial activity .
  • Amine linkage : Facilitates derivatization (e.g., hydrazone formation) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict the compound's interaction with biological targets?

  • Molecular docking : Use tools like AutoDock Vina to model binding poses with targets (e.g., kinases or microbial enzymes). For example, the methoxy group may occupy hydrophobic pockets in β-tubulin .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution or redox reactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Dose-response standardization : Use IC₅₀/EC₅₀ values from assays like MTT (for cytotoxicity) or broth microdilution (antimicrobial activity) to normalize data .
  • Structural analogs : Compare activities of derivatives (e.g., 6-nitro or 6-ethoxy variants) to isolate substituent effects .
  • Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill kinetics to rule out false positives .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

  • Hydrogen bonding networks : The amine and thiazole groups form strong intermolecular interactions (e.g., N–H⋯N), complicating crystal growth. Slow evaporation in DMSO/water mixtures (1:1) at 4°C improves crystal quality .
  • Polymorphism : Use seed crystals or additives (e.g., polyethylene glycol) to stabilize specific polymorphs .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption issues from sulfur atoms .

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